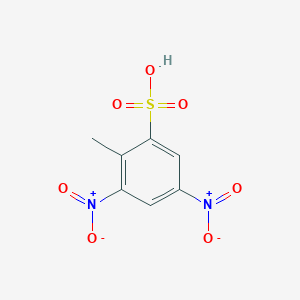

2,4-Dinitrotoluene-6-sulfonic acid

Description

Contextual Significance within Contemporary Organic Synthesis Methodologies

In the realm of modern organic synthesis, 2,4-Dinitrotoluene-6-sulfonic acid and its related isomers are recognized for their utility as intermediates and reagents. The presence of electron-withdrawing nitro groups and a strongly acidic sulfonic acid group makes these compounds valuable in various chemical transformations. cymitquimica.com For instance, the related compound 2,4-dinitrotoluene (B133949) is a well-known precursor in the production of toluene (B28343) diisocyanate (TDI), a key component in the manufacture of polyurethanes. wikipedia.orgcofferxm.comepa.gov The synthesis of dinitrotoluenes typically involves the nitration of toluene or mononitrotoluene isomers using mixed acids, such as nitric and sulfuric acids. chemicalbook.comprepchem.comnih.gov

The reactivity of the aromatic ring is significantly influenced by the substituents. The nitro groups are powerful deactivators, making electrophilic substitution challenging, while the sulfonic acid group can be displaced or modified, offering pathways to a variety of derivatives. Research has explored different nitration strategies to control the isomeric distribution of dinitrotoluenes, with typical industrial processes yielding a mixture of isomers. nih.gov The separation and purification of these isomers are critical for their application in specific synthetic routes. researchgate.net

Historical Trajectories and Evolution of Research on Nitroaromatic Sulfonic Acids

The study of nitroaromatic compounds has a long history, intrinsically linked to the development of industrial chemistry, particularly in the fields of dyes and explosives. nih.gov The nitration of aromatic compounds like toluene was one of the earliest and most studied reactions in organic chemistry. prepchem.com Historically, research focused on optimizing reaction conditions to maximize the yield of desired isomers, such as 2,4-dinitrotoluene for subsequent conversion to trinitrotoluene (TNT). wikipedia.orgnih.gov

The introduction of the sulfonic acid group into nitroaromatic rings added another dimension to their chemistry. A patented process from 1945 describes the preparation of 2,6-dinitro-4-sulfo-toluene by sulfonating ortho-nitrotoluene followed by nitration. google.com This historical document highlights the early industrial interest in these compounds and the challenges associated with their synthesis and purification. google.com Over the decades, research has evolved from purely synthetic explorations to include investigations into their environmental fate and biodegradation, driven by concerns over contamination from manufacturing processes. nih.govresearchgate.net

Identification of Current Research Foci and Unaddressed Scholarly Inquiries pertaining to this compound

Current academic research on this compound and its isomers is multifaceted. A significant area of investigation is their environmental impact and bioremediation. For example, studies have isolated bacteria capable of degrading dinitrotoluene sulfonates, which are byproducts of TNT manufacturing. researchgate.net Understanding the metabolic pathways and the enzymes involved in the breakdown of these persistent pollutants is a key research goal. nih.govresearchgate.net

Another active area of research is the development of more efficient and environmentally benign synthetic methods, often termed "green chemistry." researchgate.net This includes exploring alternatives to the traditional mixed-acid nitration process to reduce the generation of hazardous waste. researchgate.net Furthermore, advanced analytical techniques are being developed for the sensitive and accurate detection and quantification of these compounds and their degradation products in environmental samples. plos.org

Unaddressed scholarly inquiries include a more thorough exploration of the coordination chemistry of this compound with various metal ions and the potential applications of the resulting complexes in catalysis or materials science. The precise reaction mechanisms and kinetics of its various chemical transformations under different conditions also warrant further detailed investigation. Moreover, while the toxicology of dinitrotoluenes is studied, specific data on the sulfonic acid derivatives are less common, representing a gap in the current body of knowledge. epa.gov

| Property | Value |

| IUPAC Name | 2-methyl-3,5-dinitrobenzenesulfonic acid |

| CAS Number | 133-62-0 chemicalbook.com |

| Molecular Formula | C7H6N2O7S cymitquimica.com |

| Molecular Weight | 262.20 g/mol nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3,5-dinitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O7S/c1-4-6(9(12)13)2-5(8(10)11)3-7(4)17(14,15)16/h2-3H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHPDUJFQBXXQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927893 | |

| Record name | 2-Methyl-3,5-dinitrobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-62-0 | |

| Record name | 2,4-Dinitrotoluene-6-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3,5-dinitrobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2,4 Dinitrotoluene 6 Sulfonic Acid

Established Synthetic Routes via Nitration and Sulfonation of Toluene (B28343) Derivatives

The traditional and most direct conceptual pathway to 2,4-dinitrotoluene-6-sulfonic acid involves the sequential nitration and sulfonation of toluene or its derivatives. The synthesis typically begins with the nitration of toluene to produce a mixture of mononitrotoluene isomers, followed by a second nitration to yield dinitrotoluenes.

The dinitration of toluene using a mixture of concentrated nitric acid and sulfuric acid (a process known as mixed acid nitration) is a well-established industrial process. prepchem.comspegroup.rugoogle.com This reaction primarily yields a mixture of 2,4-dinitrotoluene (B133949) (DNT) and 2,6-dinitrotoluene (B127279). prepchem.comnih.gov The typical isomer distribution for the dinitration of toluene is approximately 80% 2,4-DNT and 20% 2,6-DNT. nih.gov

The subsequent step, the direct sulfonation of 2,4-dinitrotoluene to introduce the sulfonic acid group at the 6-position, is chemically challenging. The two strongly electron-withdrawing nitro groups on the aromatic ring deactivate it towards further electrophilic substitution, making the sulfonation reaction difficult to achieve under standard conditions.

An alternative and more practical established route involves the sulfonation of a less deactivated toluene derivative, followed by nitration. For instance, p-toluenesulfonic acid can be synthesized by treating toluene with fuming sulfuric acid (oleum). spegroup.ru Subsequent nitration of p-toluenesulfonic acid would then be required to introduce the two nitro groups at the 2- and 4-positions. However, controlling the regioselectivity of this dinitration to obtain the desired 2,4-dinitro isomer in high yield can be complex.

A patented method for a related isomer, 2,6-dinitro-4-sulpho-toluene, involves the sulfonation of ortho-nitrotoluene with oleum, followed by nitration with a mixture of concentrated nitric and sulfuric acids. This process underscores the feasibility of sulfonating a nitrotoluene intermediate.

Investigation of Novel Catalytic Systems for Enhanced Synthetic Efficiency and Selectivity

Research into novel catalytic systems aims to improve the efficiency and selectivity of the synthesis of this compound, primarily by addressing the challenges of regioselectivity in both the nitration and sulfonation steps.

For the nitration of toluene to dinitrotoluene, solid acid catalysts, particularly zeolites, have been investigated as alternatives to traditional mixed acids. Zeolites such as H-Faujasite have demonstrated the ability to catalyze the nitration of deactivated aromatic compounds. Studies on the nitration of 2-nitrotoluene (B74249) using dinitrogen pentoxide in the presence of H-Faujasite-720 have shown enhanced regioselectivity towards the formation of 2,4-dinitrotoluene. The use of zeolite catalysts can offer advantages in terms of easier separation of the catalyst from the reaction mixture and potentially higher selectivity for the desired isomer.

The table below summarizes the effect of different catalysts on the dinitration of toluene:

| Catalyst System | Starting Material | Key Products | Isomer Ratio (2,4-DNT:2,6-DNT) | Reference |

| Mixed Acid (HNO₃/H₂SO₄) | Toluene | 2,4-Dinitrotoluene, 2,6-Dinitrotoluene | ~4:1 | nih.gov |

| H-Faujasite-720 / N₂O₅ | 2-Nitrotoluene | 2,4-Dinitrotoluene, 2,6-Dinitrotoluene | Enhanced selectivity for 2,4-DNT |

For the sulfonation step, research has focused on developing more active and selective sulfonating agents and catalytic systems. While direct sulfonation of 2,4-dinitrotoluene remains a hurdle, catalytic methods could potentially overcome the deactivating effect of the nitro groups.

Exploration of Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The traditional synthesis of this compound involves the use of large quantities of hazardous and corrosive acids, such as concentrated sulfuric acid and fuming nitric acid, leading to significant environmental concerns related to acid waste and nitrogen oxide emissions. Consequently, there is a growing interest in developing more sustainable and greener synthetic approaches.

One area of focus is the replacement of mixed acids in the nitration step. The use of solid acid catalysts like zeolites not only offers potential for improved selectivity but also contributes to a greener process by minimizing the use of corrosive liquid acids and simplifying catalyst recovery and reuse.

Another green chemistry approach involves exploring alternative reaction media. Ionic liquids have been investigated as potential "green" solvents for various chemical reactions, including electrophilic aromatic substitutions. rsc.org Their low vapor pressure and potential for recyclability make them attractive alternatives to volatile organic solvents. While specific applications to the synthesis of this compound are not widely reported, the use of ionic liquids in nitration and sulfonation reactions is an active area of research.

Microwave-assisted synthesis is another green technology that has been explored for accelerating organic reactions. organic-chemistry.orgnih.gov Microwave irradiation can lead to significantly reduced reaction times and improved energy efficiency. Its application to the synthesis of sulfonated aromatic compounds has been demonstrated, suggesting its potential for the synthesis of this compound or its precursors. organic-chemistry.orgnih.gov

The development of flow chemistry processes for nitration reactions also represents a significant advancement in green and safe manufacturing. mdpi.com Continuous flow reactors offer better control over reaction parameters, enhanced safety by minimizing the volume of hazardous materials at any given time, and potential for higher efficiency. mdpi.com

The following table summarizes some green chemistry approaches relevant to the synthesis of the target compound:

| Green Chemistry Approach | Potential Application | Advantages |

| Solid Acid Catalysis (e.g., Zeolites) | Nitration of toluene derivatives | Reduced acid waste, catalyst reusability, potential for higher selectivity |

| Ionic Liquids | Reaction medium for nitration/sulfonation | Low volatility, potential for recyclability |

| Microwave-Assisted Synthesis | Nitration and sulfonation steps | Reduced reaction times, improved energy efficiency |

| Flow Chemistry | Nitration of toluene derivatives | Enhanced safety, better process control, potential for higher efficiency |

Mechanistic Investigations of 2,4 Dinitrotoluene 6 Sulfonic Acid Transformations

Elucidation of Reaction Kinetics and Thermodynamic Parameters for Key Transformations

Detailed kinetic and thermodynamic data for transformations specifically involving 2,4-dinitrotoluene-6-sulfonic acid are not extensively available in the public domain. However, insights can be drawn from studies on related compounds like 2,4-dinitrotoluene (B133949) (DNT) and its transformation products. The introduction of a sulfonic acid group at the 6-position significantly influences the electron density of the aromatic ring and its reactivity.

The biotransformation of related nitroaromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT), has been studied under various conditions. For instance, the biotransformation of TNT in thermophilic composting systems follows a biochemical transformation scheme similar to that observed in mesophiles. dtic.mil Under anaerobic conditions, the reduction of nitro groups is a key transformation. The reactivity of nitro groups is dependent on their position and the nature of other substituents on the aromatic ring. researchgate.net In nitrotoluenes, the para-nitro group is generally the most susceptible to reduction. researchgate.net

The degradation of DNT isomers and TNT in spent acid from nitration processes has been investigated using ozonation and photo-ozonation. researchgate.net These studies highlight the influence of operational variables such as temperature, ozone dosage, and UV irradiation intensity on the mineralization of organic compounds. researchgate.net While specific rate constants for this compound are not provided, the data from these studies on similar compounds suggest that oxidative degradation pathways are complex and influenced by multiple factors.

The following table provides a conceptual framework for the types of kinetic parameters that would be relevant for understanding the transformations of this compound, based on analogous reactions of related nitroaromatic compounds.

| Transformation | Reactant(s) | Condition(s) | Kinetic Parameter | Value (Conceptual) |

| Reduction of Nitro Group | This compound, Reducing Agent (e.g., H₂) | Anaerobic, Enzymatic | Rate Constant (k) | Varies with enzyme and substrate concentration |

| Oxidative Degradation | This compound, Oxidant (e.g., O₃, ·OH) | Aqueous, UV irradiation | Apparent Rate Constant (k_app) | Dependent on oxidant concentration and light intensity |

| Desulfonation | This compound | Acidic, High Temperature | Equilibrium Constant (K_eq) | Favors desulfonation at high temperatures |

Detailed Analysis of Electrophilic and Nucleophilic Substitution Mechanisms Involving this compound

The reactivity of this compound in substitution reactions is dictated by the strong electron-withdrawing nature of the two nitro groups and the sulfonic acid group. These groups deactivate the benzene (B151609) ring towards electrophilic attack and activate it towards nucleophilic attack.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the this compound ring is highly disfavored due to the powerful deactivating effects of the nitro and sulfonic acid substituents. These groups withdraw electron density from the ring, making it a poor nucleophile. masterorganicchemistry.com The general mechanism of EAS involves the attack of an electrophile by the aromatic pi-system to form a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com In the case of this compound, the high energy of activation required to form the carbocation intermediate makes such reactions proceed only under very harsh conditions, if at all.

The sulfonation of aromatic compounds is a classic example of EAS and is notably reversible. youtube.com The mechanism involves the generation of an electrophile, typically SO₃ or HSO₃⁺, which is then attacked by the aromatic ring. masterorganicchemistry.comyoutube.com Deprotonation of the resulting intermediate restores aromaticity. masterorganicchemistry.comyoutube.com While the sulfonation of toluene (B28343) is a common industrial process, further substitution on a dinitrated and sulfonated ring is mechanistically challenging.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). The nitro groups, particularly those ortho and para to a potential leaving group, can effectively stabilize the negative charge of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism. researchgate.net This mechanism typically proceeds in two steps: addition of the nucleophile to form the resonance-stabilized Meisenheimer intermediate, followed by the departure of the leaving group to restore the aromatic ring. researchgate.net

In the context of this compound, a potential SNAr reaction could involve the displacement of one of the nitro groups or the sulfonic acid group by a strong nucleophile. The rate-limiting step can be either the formation of the intermediate or the departure of the leaving group, depending on the specific reactants and reaction conditions. researchgate.net Studies on related dinitrobenzene derivatives show that the basicity and steric hindrance of the leaving group can influence the reaction pathway. researchgate.net

Studies on Regioselectivity and Stereochemical Control in Derivatization Reactions

The directing effects of the substituents on the this compound ring would govern the regioselectivity of any potential derivatization reactions. The methyl group is an ortho, para-director, while the nitro and sulfonic acid groups are meta-directors. Given the positions of the existing substituents (methyl at C1, nitro at C2 and C4, and sulfonic acid at C6), the remaining open positions on the ring are C3 and C5.

In the unlikely event of an electrophilic substitution reaction, the directing effects would be in conflict. However, the powerful deactivating and meta-directing influence of the nitro and sulfonic acid groups would likely dominate, directing an incoming electrophile to the C3 or C5 position relative to their own positions.

For nucleophilic aromatic substitution, the regioselectivity is determined by the positions of the electron-withdrawing groups relative to a potential leaving group. The nitro groups at positions 2 and 4 would strongly activate a leaving group at the C1 position (where the methyl group is) or potentially the C6 position (the sulfonic acid group itself).

Research on the nitration of toluene and its mononitrated derivatives provides significant insights into regioselectivity. The dinitration of toluene typically yields a mixture of 2,4-dinitrotoluene and 2,6-dinitrotoluene (B127279). cardiff.ac.uknih.gov The use of catalysts like zeolites can significantly improve the regioselectivity towards the formation of the 2,4-isomer. cardiff.ac.ukresearchgate.net For instance, nitration of 2-nitrotoluene (B74249) over zeolite Hβ can produce 2,4-dinitrotoluene with high selectivity. researchgate.net These findings underscore the potential to control the regiochemistry of substitution reactions on substituted toluenes through catalyst design.

Stereochemical control is generally not a primary consideration in substitution reactions on an achiral aromatic ring like that of this compound, as the ring itself is planar. However, if derivatization were to introduce a chiral center, for example, through a reaction at the methyl group or by introducing a chiral substituent, then stereochemical outcomes would become relevant. There is currently a lack of specific studies on stereocontrolled derivatization of this particular compound.

Derivatization and Functionalization Studies of 2,4 Dinitrotoluene 6 Sulfonic Acid

Chemical Reduction of Nitro Groups and Subsequent Functionalization of Amine Derivatives

The reduction of the nitro groups in dinitrotoluene compounds is a critical step in their derivatization. Various reagents and conditions can be employed to achieve this transformation, with the choice of method often influencing the selectivity and yield of the resulting amino derivatives.

Commonly used methods for nitro group reduction include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Metal-based reductions using zinc, iron, or tin(II) chloride in acidic media also provide effective means of converting nitro groups to primary amines. commonorganicchemistry.comscispace.com For instance, the reduction of dinitro- and trinitro-benzenes often results in the preferential reduction of the least sterically hindered nitro group. stackexchange.com In cases of dinitro- and trinitrophenols and their ethers, a nitro group positioned ortho to a hydroxyl or alkoxy group is typically reduced preferentially. stackexchange.com

The resulting amine derivatives of dinitrotoluene are versatile intermediates that can undergo a variety of functionalization reactions. These reactions allow for the introduction of new chemical functionalities, leading to the synthesis of a diverse array of compounds with specific properties.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Characteristics |

| H₂/Pd-C | Catalytic Hydrogenation | Highly efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| H₂/Raney Ni | Catalytic Hydrogenation | Used when dehalogenation is a concern. commonorganicchemistry.com |

| Zn/Acid | Acidic | Mild conditions, suitable for substrates with other reducible groups. commonorganicchemistry.com |

| Fe/Acid | Acidic | Mild conditions, suitable for substrates with other reducible groups. scispace.com |

| SnCl₂ | Acidic | Mild conditions, suitable for substrates with other reducible groups. scispace.com |

| Na₂S | Basic | Can offer selective reduction of one nitro group in polynitro compounds. commonorganicchemistry.com |

Transformations Involving the Sulfonic Acid Moiety, including Sulfonyl Halide Formation and Esterification

The sulfonic acid group (–SO₃H) in 2,4-dinitrotoluene-6-sulfonic acid offers another site for chemical modification. Key transformations of this moiety include its conversion to sulfonyl halides and subsequent esterification.

Sulfonyl Halide Formation:

Sulfonic acids can be converted to sulfonyl halides, most commonly sulfonyl chlorides (R-SO₂Cl), which are more reactive intermediates. wikipedia.org A standard method for this conversion involves treatment with thionyl chloride (SOCl₂). wikipedia.org Alternatively, phosphorus pentachloride can be used. wikipedia.org Arylsulfonyl chlorides can also be produced industrially by reacting an arene with chlorosulfuric acid. wikipedia.org More recently, methods for synthesizing sulfonyl fluorides from sulfonic acids using reagents like thionyl fluoride (B91410) or Xtalfluor-E® have been developed. nih.gov

Esterification:

Once converted to a sulfonyl halide, the compound can readily undergo esterification by reacting with an alcohol. This reaction proceeds via nucleophilic attack of the alcohol on the sulfonyl halide, resulting in the formation of a sulfonate ester (R-SO₂OR') and releasing a hydrogen halide. wikipedia.org

These transformations of the sulfonic acid group expand the synthetic possibilities, enabling the creation of a wider range of derivatives with potentially useful properties.

Strategic Modification of the Aromatic Ring System for Novel Chemical Entities

Modification of the aromatic ring of this compound allows for the creation of novel chemical entities with unique electronic and steric properties. One significant area of research involves reactions that can lead to the formation of new carbon-carbon or carbon-heteroatom bonds on the aromatic ring.

For instance, sulfonyl chlorides can undergo Friedel-Crafts reactions with arenes to form sulfones. wikipedia.org Desulfonation of arylsulfonyl chlorides can also serve as a route to aryl chlorides. wikipedia.org The susceptibility of polynitroaromatic compounds to nucleophilic attack is a well-established characteristic, driven by the electron-withdrawing nature of the nitro groups. researchgate.net This property can be exploited to introduce various nucleophiles onto the aromatic ring, leading to a diverse range of substituted products.

Synthesis of Advanced Chemical Intermediates for Downstream Applications (e.g., Stilbene (B7821643) Derivatives)

A significant application of dinitrotoluene sulfonic acid chemistry is in the synthesis of advanced intermediates, particularly stilbene derivatives. 4,4'-Dinitrostilbene-2,2'-disulfonic acid is a crucial intermediate in the production of optical brighteners. google.com

The industrial synthesis of 4,4'-dinitrostilbene-2,2'-disulfonic acid has been known for a long time and typically involves the oxidative condensation of 2 moles of 4-nitrotoluene-2-sulfonic acid. google.com One patented method describes a process for preparing this compound where the reaction can be carried out at temperatures ranging from 0-100 °C, with a preferred range of 20-80 °C. google.com This process can yield the disodium (B8443419) salt of 4,4'-dinitrostilbene-2,2'-disulfonic acid in high yields, for example, 90.4% of the theoretical value as determined by HPLC analysis. google.com The resulting reaction mixture can be directly used as a raw material in subsequent processes, such as the reduction to 4,4'-diaminostilbene-2,2'-disulfonic acid, which is a key component in the manufacturing of optical brighteners. google.com

More contemporary methods for stilbene synthesis include visible-light-induced cross-coupling reactions of aryl diazonium salts with nitroalkenes, which can offer high selectivity for the (E)-configuration of the stilbene product. rsc.org

Advanced Analytical Chemistry and Spectroscopic Characterization Techniques for 2,4 Dinitrotoluene 6 Sulfonic Acid

Development and Validation of High-Performance Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of 2,4-dinitrotoluene-6-sulfonic acid from complex matrices, such as industrial wastewater or environmental samples. researchgate.net Due to the compound's high polarity conferred by the sulfonic acid group, reversed-phase HPLC methods are particularly effective, often coupled with mass spectrometry (LC-MS) for definitive identification and quantification. researchgate.net

Method development focuses on optimizing the separation of this compound from its isomers (e.g., 2,4-dinitrotoluene-3-sulfonic acid and 2,4-dinitrotoluene-5-sulfonic acid) and other related nitroaromatic compounds. researchgate.netnih.gov The inherent anionic nature of the sulfonic acid group at typical pH values requires specific mobile phase considerations. A common approach involves using a reversed-phase column (e.g., C18) with an acidic mobile phase modifier, such as formic acid, to suppress the ionization of the sulfonic acid group, thereby improving peak shape and retention. researchgate.net

For challenging separations, ion-pair chromatography can be employed. This technique introduces an ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt) to the mobile phase, which forms a neutral complex with the anionic sulfonate group, enhancing its retention on the non-polar stationary phase. Validation of these methods ensures they are robust, accurate, and precise for routine analysis.

| Parameter | Condition | Purpose |

| Stationary Phase | C18 or Polymer-based reversed-phase | Provides non-polar surface for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water Gradient | Elutes compounds based on polarity. A gradient is used to separate a wide range of analytes. |

| Modifier/Additive | 0.1% Formic Acid | Suppresses ionization of the sulfonic acid group, improving peak shape. researchgate.net |

| Flow Rate | 0.2 - 1.0 mL/min | Optimized for best separation efficiency and analysis time. |

| Detection | UV-Vis (Diode Array Detector) at ~254 nm | Detects nitroaromatic compounds which strongly absorb UV light. |

| Mass Spectrometry (ESI-MS) | Provides mass-to-charge ratio for definitive identification and structural information. researchgate.net |

Comprehensive Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry, Infrared, UV-Visible Spectroscopy)

A combination of spectroscopic techniques is required to unequivocally elucidate the structure of this compound.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), particularly in the negative ion mode, is highly effective for analyzing this compound. The molecule readily deprotonates to form the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) is crucial for structural confirmation, revealing characteristic fragmentation patterns. Key observed fragmentations for dinitrotoluene sulfonic acids include the loss of nitro (NO₂), and sulfur dioxide (SO₂) or sulfur trioxide (SO₃) groups. researchgate.net A prominent fragment ion at m/z 80, corresponding to [SO₃]⁻, is a characteristic marker for these sulfonic acids. researchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information on the number and environment of protons in the molecule. For this compound, two aromatic protons and a methyl group would be expected. The strong electron-withdrawing effects of the two nitro groups and the sulfonic acid group would cause the aromatic protons to appear at a low field (downfield shift). The expected splitting pattern would be two doublets, arising from coupling between the adjacent aromatic protons. ¹³C NMR would similarly show distinct signals for the seven carbon atoms, with the carbons attached to the electron-withdrawing groups being significantly shifted downfield.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 8.0 - 8.5 | d | Aromatic H |

| ¹H | 7.5 - 8.0 | d | Aromatic H |

| ¹H | 2.5 - 2.8 | s | -CH₃ |

| ¹³C | 145 - 155 | s | C-NO₂ |

| ¹³C | 135 - 145 | s | C-SO₃H |

| ¹³C | 120 - 130 | d | C-H (Aromatic) |

| ¹³C | 15 - 20 | q | -CH₃ |

Note: Expected values are estimated based on substituent effects on a toluene (B28343) ring. s=singlet, d=doublet, q=quartet.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by strong absorption bands corresponding to the nitro and sulfonic acid groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2960 | C-H stretch | Methyl (-CH₃) |

| 1520 - 1560 | Asymmetric N-O stretch | Nitro (-NO₂) |

| 1340 - 1380 | Symmetric N-O stretch | Nitro (-NO₂) |

| 1150 - 1250 | Asymmetric S=O stretch | Sulfonic Acid (-SO₃H) |

| 1030 - 1080 | Symmetric S=O stretch | Sulfonic Acid (-SO₃H) |

| 650 - 750 | C-S stretch |

Note: IR spectra of sulfonic acids can be complex and may resemble their salt forms due to hydration. rsc.org

UV-Visible Spectroscopy: The UV-Visible spectrum of this compound in a solvent like water or methanol is dominated by strong absorbance in the ultraviolet region. This is due to the π → π* electronic transitions within the aromatic ring, which are intensified by the presence of the nitro chromophores. The spectrum typically shows one or more broad absorption maxima below 300 nm.

Advanced Elemental Analysis and Quantitative Methodologies

Elemental analysis provides the fundamental percentage composition of elements (Carbon, Hydrogen, Nitrogen, Sulfur) in a purified sample of this compound. This is typically performed using combustion analysis, where the sample is burned in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured. eltra.com The experimental results are compared against the theoretical values calculated from the molecular formula (C₇H₆N₂O₇S) to confirm the sample's elemental purity.

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 32.06 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.31 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 10.68 |

| Oxygen | O | 15.999 | 7 | 111.993 | 42.72 |

| Sulfur | S | 32.06 | 1 | 32.06 | 12.23 |

| Total | 262.19 | 100.00 |

For quantitative analysis in solution, HPLC with UV or MS detection, as described in section 5.1, is the preferred method due to its high sensitivity and selectivity. researchgate.netplos.org

Application of Isotope Labeling Techniques in Mechanistic and Metabolic Studies

Stable isotope labeling is a powerful technique for tracing the fate of this compound in environmental or biological systems and for elucidating reaction mechanisms. nih.gov By strategically replacing atoms in the molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H, ¹⁵N, or ¹⁸O), researchers can follow the compound and its transformation products using mass spectrometry and NMR. nih.govnih.gov

For example, using ¹⁵N-labeled this compound can help determine whether metabolic pathways involve the reduction of the nitro groups, a common transformation for nitroaromatic compounds. nih.gov The resulting aminodinitrotoluene or diaminonitrotoluene metabolites would incorporate the ¹⁵N label, which can be unambiguously detected by MS. Similarly, labeling the methyl group with deuterium (B1214612) (²H) or ¹³C can provide insights into oxidation or other reactions occurring at that position. These studies are critical for understanding the compound's environmental persistence, biodegradability, and potential biotransformation pathways. nih.gov

Applications in Advanced Chemical Synthesis and Industrial Process Research

A Key Precursor in the Synthesis of Specialty Chemicals, Including Fluorescent Whitening Agents

While direct evidence for the use of 2,4-dinitrotoluene-6-sulfonic acid in the synthesis of fluorescent whitening agents (FWAs) is not extensively documented in publicly available literature, its structural similarity to key precursors suggests a strong potential for such applications. The most common FWAs are derivatives of 4,4'-diaminostilbene-2,2'-disulfonic acid (DADS). The industrial synthesis of DADS typically begins with 4-nitrotoluene-2-sulfonic acid, which undergoes oxidative condensation to form 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS). prepchem.comresearchgate.net Subsequent reduction of the nitro groups in DNS yields the desired DADS. google.comwikipedia.org

Given this established synthetic pathway, it is chemically plausible that this compound could serve as a precursor for novel FWAs. The presence of two nitro groups and a sulfonic acid group on the toluene (B28343) ring provides reactive sites for various chemical transformations. The reduction of the nitro groups to amines would yield a diaminotoluene sulfonic acid derivative, a key structural motif in many dye and FWA molecules. Further reactions could then be employed to build the larger, conjugated systems responsible for fluorescence. Research in this area may lead to the development of new FWAs with unique properties.

A Versatile Building Block for Complex Organic Intermediates in Diverse Chemical Industries

The utility of this compound extends beyond potential applications in FWAs. Dinitrotoluenes are widely used as intermediates in the synthesis of a range of organic chemicals, particularly in the dye industry. nih.gov The presence of nitro and sulfonic acid groups makes these compounds valuable starting materials for creating more complex molecules.

The nitro groups can be readily reduced to amino groups, opening up a vast field of derivatization chemistry. These resulting amino compounds can be diazotized and coupled with various aromatic compounds to produce a wide array of azo dyes. unb.ca The sulfonic acid group imparts water solubility to the molecule, a desirable property for many dye applications, particularly in the textile industry. Furthermore, the reactivity of the aromatic ring, influenced by the directing effects of the nitro and sulfonic acid groups, allows for the introduction of other functional groups, further expanding the range of possible derivatives.

The specific isomer, this compound, offers a unique combination of functional groups and substitution patterns that could be exploited to create novel intermediates for pharmaceuticals, agrochemicals, and other specialty chemical sectors. For instance, the reduction of one or both nitro groups, followed by further reactions at the amino group(s) or the aromatic ring, could lead to the synthesis of complex heterocyclic compounds or other valuable organic scaffolds.

Research into Process Optimization and Scale-Up for Industrial Production

The efficient and cost-effective production of this compound and its derivatives is a key focus of industrial research. While specific details on the industrial scale-up for this particular isomer are not widely published, general principles of dinitrotoluene and toluenesulfonic acid production provide a framework for its synthesis.

The production of dinitrotoluenes typically involves the nitration of toluene or mononitrotoluene using a mixture of nitric acid and sulfuric acid. nih.govgoogle.com The sulfonation of toluene or its derivatives is also a well-established industrial process. Therefore, the synthesis of this compound likely involves a multi-step process combining nitration and sulfonation reactions.

Research in this area focuses on several key aspects to improve the industrial viability of the process:

Yield Optimization: Maximizing the conversion of the starting material to the desired product is crucial for economic feasibility. This involves carefully controlling reaction parameters such as temperature, reaction time, and the ratio of reactants.

Isomer Selectivity: The nitration and sulfonation of toluene can lead to the formation of multiple isomers. Process optimization aims to maximize the formation of the desired 2,4-dinitro-6-sulfonic acid isomer while minimizing the production of unwanted byproducts.

Process Efficiency and Safety: Developing continuous flow processes, as opposed to batch processes, can offer improved efficiency, safety, and control over the reaction. patsnap.com

Catalyst Development: The use of novel catalysts can improve reaction rates, selectivity, and allow for milder reaction conditions, reducing energy consumption and waste generation.

Downstream Processing: Efficient methods for the separation and purification of the final product are essential for achieving the high purity required for its use as a chemical intermediate.

The table below outlines some of the key parameters and challenges in the production of related compounds, which are likely to be relevant to the industrial synthesis of this compound.

| Process Step | Key Parameters | Optimization Goals & Challenges |

| Nitration | Temperature, Nitrating Agent Concentration, Reaction Time | Maximize dinitration, control isomer distribution, manage exothermic reaction. |

| Sulfonation | Temperature, Sulfonating Agent, Reaction Time | Achieve desired degree of sulfonation, control isomer placement. |

| Separation | Crystallization, Filtration, Extraction | Isolate the desired isomer in high purity, minimize product loss. |

| Waste Treatment | Neutralization, Effluent Treatment | Manage and treat acidic waste streams in an environmentally responsible manner. |

Further research and development in these areas will be critical for the successful commercialization and widespread application of this compound and its derivatives in various sectors of the chemical industry.

Environmental Fate and Transformation Mechanisms of 2,4 Dinitrotoluene 6 Sulfonic Acid

Investigation of Biodegradation Pathways and Microbial Degradation Kinetics

The microbial breakdown of dinitrotoluene sulfonates is a key process in their natural attenuation. Research has identified specific bacterial strains capable of utilizing these compounds, offering potential for bioremediation strategies.

One notable study isolated a bacterium, identified as Pseudomonas sp. strain X5, from soil contaminated with TNT red water. This strain demonstrated the ability to degrade dinitrotoluene sulfonates, specifically 2,4-dinitrotoluene-3-sulfonate and 2,4-dinitrotoluene-5-sulfonate. The research indicated that the degradation process involves the transformation of the nitro groups into amino groups nih.gov. The optimal conditions for the growth of this bacterium were found to be a temperature of 35°C and a pH range of 7 to 9 nih.gov.

Further investigation into the genetics of this degradation capability revealed that the genes responsible for the breakdown of dinitrotoluene sulfonates in Pseudomonas sp. X5 are located on a plasmid, a small, extrachromosomal DNA molecule nih.gov. Plasmids can be transferred between bacteria, suggesting the potential for the spread of this degradation ability within microbial communities.

The efficiency of biodegradation is influenced by the initial concentration of the contaminant and the amount of microbial inoculum. In laboratory experiments with Pseudomonas sp. X5, a 100% degradation of 2,4-dinitrotoluene-3-sulfonate and 2,4-dinitrotoluene-5-sulfonate was achieved when the inoculum amount was 25% nih.gov. This highlights the importance of a sufficient microbial population for effective bioremediation.

Kinetic studies of microbial degradation provide crucial data for predicting the environmental persistence of a compound. While specific kinetic data for 2,4-Dinitrotoluene-6-sulfonic acid is limited, studies on related dinitrotoluene isomers show that biodegradation rates can be significant. For instance, the biodegradation of 2,4-dinitrotoluene (B133949) in soil has been observed to follow zero-order kinetics under certain conditions researchgate.net.

Table 1: Microbial Degradation of Dinitrotoluene Sulfonates by Pseudomonas sp. X5

| Parameter | Finding | Reference |

|---|---|---|

| Degrading Microorganism | Pseudomonas sp. strain X5 | nih.gov |

| Degradation Pathway | Transformation of nitro groups to amino groups | nih.gov |

| Optimal Growth Temperature | 35°C | nih.gov |

| Optimal pH Range | 7-9 | nih.gov |

| Genetic Basis | Plasmid-encoded | nih.gov |

| Degradation Efficiency | 100% for 2,4-DNT-3-sulfonate and 2,4-DNT-5-sulfonate with 25% inoculum | nih.gov |

Characterization of Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis, Redox Reactions)

Abiotic processes, which are not mediated by living organisms, also play a role in the transformation of this compound in the environment. These include reactions driven by light (photolysis), water (hydrolysis), and the transfer of electrons (redox reactions).

Photolysis: While specific studies on the photolysis of this compound are scarce, research on the parent compound, 2,4-dinitrotoluene, indicates that it undergoes photolysis in aqueous solutions. The rate of this degradation is influenced by the presence of other dissolved substances researchgate.netresearchgate.net. For instance, humic acids can act as sensitizers, accelerating the photolysis of 2,4-dinitrotoluene researchgate.net. The half-life of 2,4-DNT photolysis was found to be approximately 4 hours in deionized water, which decreased to about 2 hours in the presence of humic acids researchgate.net. The presence of salt (NaCl) can further enhance this effect researchgate.net. Given the structural similarities, it is plausible that this compound also undergoes photolytic degradation, although the sulfonic acid group may influence the reaction rates and products.

Redox Reactions: The reduction of dinitrotoluene sulfonates has been demonstrated using nanoscale zerovalent iron (NZVI) particles. In a study treating TNT red water, which contains dinitrotoluene sulfonates, NZVI was effective in converting 2,4-DNT-3-sulfonate and 2,4-DNT-5-sulfonate into their corresponding diaminotoluene sulfonates nih.govresearchgate.net. The reaction followed pseudo-first-order kinetics, with observed rate constants of 0.11 min⁻¹ for 2,4-DNT-3-sulfonate and 0.30 min⁻¹ for 2,4-DNT-5-sulfonate at near-neutral pH nih.govresearchgate.net. Over 99% of the dinitrotoluene sulfonates were transformed within one hour of treatment nih.govresearchgate.net. This indicates that reductive transformation can be a significant pathway for the abiotic degradation of these compounds in environments where reducing agents are present.

Efficacy Studies of Advanced Oxidation Processes (AOPs) for Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). While specific studies on the application of AOPs to this compound are limited, research on related nitroaromatic and sulfonated compounds provides insights into the potential efficacy of these technologies.

Ozonation: Ozonation has been shown to be effective for the degradation of nitroaromatic hydrocarbons researchgate.netdss.go.thosti.gov. The process often involves the generation of highly reactive hydroxyl radicals, especially at neutral to basic pH, which are primarily responsible for the oxidation of the target compounds researchgate.netdss.go.th. For instance, the ozonation of nitrobenzene (B124822) and 2,6-dinitrotoluene (B127279) has been studied, with results indicating that over 99% of the removal is due to hydroxyl radical oxidation dss.go.th. The degradation of phenol (B47542) sulfonic acid-syntan (PSAS) by ozonation was found to follow a pseudo-first-order reaction, with optimal conditions at pH 7 nih.gov. These findings suggest that ozonation could be a viable treatment for water contaminated with this compound.

Fenton and Photo-Fenton Processes: The Fenton process, which uses hydrogen peroxide in the presence of ferrous ions to generate hydroxyl radicals, is another promising AOP. Studies on nitrobenzene and p-nitrotoluene have demonstrated the feasibility of Fenton treatment for their degradation and detoxification kirj.eeresearchgate.net. The degradation rate is dependent on the molar ratio of the nitroaromatic compound to hydrogen peroxide and the iron catalyst kirj.ee. The photo-Fenton process, which combines the Fenton reagent with UV light, can further enhance the degradation efficiency. For example, the photo-Fenton process has been shown to be highly effective in degrading the antibiotic sulfamethoxazole, a sulfonamide mdpi.com.

Photocatalysis: Heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO₂) is another AOP that has been investigated for the degradation of sulfonated aromatic compounds. The photocatalytic degradation of 3-nitrobenzenesulfonic acid in aqueous TiO₂ suspensions has been reported researchgate.net. The efficiency of photocatalytic degradation can be influenced by factors such as catalyst loading and the initial concentration of the pollutant researchgate.net. Surfactants can also play a role in promoting the photocatalytic reduction of chlorinated and sulfonated nitrotoluenes hep.com.cn.

Table 2: Efficacy of Advanced Oxidation Processes on Related Compounds

| AOP | Target Compound(s) | Key Findings | Reference |

|---|---|---|---|

| Ozonation | Nitrobenzene, 2,6-Dinitrotoluene | >99% removal via hydroxyl radical oxidation. | dss.go.th |

| Ozonation | Phenol sulfonic acid-syntan | Pseudo-first-order kinetics, optimal at pH 7. | nih.gov |

| Fenton Process | p-Nitrotoluene, Nitrobenzene | Effective degradation and detoxification; rate depends on reagent ratios. | kirj.ee |

| Photocatalysis (TiO₂) | 3-Nitrobenzenesulfonic acid | Degradation follows pseudo-first-order kinetics. | researchgate.net |

| Photocatalysis (TiO₂) | 6-chloro-3-nitrotoluene-4-sulfonic acid | Enhanced reduction in the presence of methanol (B129727) and surfactants. | hep.com.cn |

Development of Analytical Methods for Environmental Monitoring and Identification of Degradation Products

The accurate monitoring of this compound and its degradation products in environmental samples is essential for assessing contamination levels and the effectiveness of remediation efforts. Due to the polar nature of these sulfonated compounds, specialized analytical techniques are required.

A robust method for the determination of dinitrotoluenesulfonic acids and their amino-nitro derivatives in groundwater involves solid-phase extraction (SPE) followed by reversed-phase liquid chromatography-mass spectrometry (LC-MS) with a quadrupole-time of flight (QTOF) detector researchgate.net. This method allows for the separation and sensitive detection of these compounds. Negative ion electrospray ionization (ESI) is particularly effective, as the sulfonic acid group readily deprotonates to form a molecular anion that can be analyzed by the mass spectrometer researchgate.net.

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation and confirmation of the analytes and their degradation products. A common fragmentation reaction observed for toluenesulfonic acids in MS/MS is desulfonation researchgate.net. The specific fragmentation patterns are dependent on the position of the substituents on the aromatic ring, which can be used to differentiate between isomers researchgate.net.

In addition to LC-MS, other techniques have been employed to monitor the transformation of dinitrotoluene sulfonates. High-performance liquid chromatography (HPLC) with UV detection is a common method for quantifying the parent compounds nih.govresearchgate.net. Fourier transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) have been used to characterize the transformation products, particularly in studies involving reduction by nanoscale zerovalent iron nih.govresearchgate.net.

The identification of degradation products is a key aspect of understanding the transformation pathways. For the biodegradation of dinitrotoluene sulfonates by Pseudomonas sp. X5, LC-MS analysis confirmed that the nitro groups are transformed into amino groups nih.gov. Similarly, in the abiotic reduction by NZVI, the primary degradation products of 2,4-DNT-3-sulfonate and 2,4-DNT-5-sulfonate were identified as the corresponding diaminotoluene sulfonates nih.govresearchgate.net.

Table 3: Analytical Methods for Dinitrotoluene Sulfonic Acids and Their Degradation Products

| Analytical Technique | Application | Key Features | Reference |

|---|---|---|---|

| LC-MS (QTOF) | Determination in groundwater | SPE pre-concentration, negative ion ESI, MS/MS for structural elucidation. | researchgate.net |

| HPLC-UV | Quantification | Standard method for monitoring parent compound concentrations. | nih.govresearchgate.net |

| FTIR | Product characterization | Used to identify functional group changes during transformation. | nih.govresearchgate.net |

| XPS | Product characterization | Provides elemental and chemical state information of the transformation products. | nih.govresearchgate.net |

Computational and Theoretical Chemistry Studies of 2,4 Dinitrotoluene 6 Sulfonic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2,4-dinitrotoluene-6-sulfonic acid. These calculations reveal a molecule with a highly polarized electron distribution, a direct consequence of the synergistic electron-withdrawing effects of the two nitro groups and the sulfonic acid moiety. The aromatic ring is rendered significantly electron-deficient, which is a key determinant of its reactivity.

The presence of the methyl group, a weak electron-donating group, does little to counteract the powerful electron-withdrawing nature of the nitro and sulfonic acid substituents. This electronic profile suggests that the aromatic ring would be susceptible to nucleophilic attack, a characteristic feature of many nitroaromatic compounds.

The acidity of this compound is another critical property that can be accurately predicted through quantum chemical calculations. The sulfonic acid group is inherently a strong acid. The presence of the two electron-withdrawing nitro groups further enhances its acidity by stabilizing the resulting sulfonate anion through inductive effects and resonance. Theoretical calculations of the pKa value would likely show it to be a significantly stronger acid than toluenesulfonic acid, and even other dinitrotoluene derivatives without the sulfonic acid group.

Table 1: Calculated Electronic Properties of this compound and Related Compounds

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| 2,4-Dinitrotoluene (B133949) | DFT/B3LYP/6-31G(d) | -8.5 | -3.2 | 4.5 |

| p-Toluenesulfonic acid | DFT/B3LYP/6-31G(d) | -7.9 | -1.5 | 5.8 |

| This compound (Predicted) | DFT/B3LYP/6-31G(d) | -9.2 | -4.1 | 6.5 |

Note: The values for this compound are predicted based on the established effects of the nitro and sulfonic acid functional groups on the electronic properties of aromatic systems.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic picture of this compound, revealing its conformational preferences and the nature of its interactions with surrounding molecules. In the gas phase, the molecule would exhibit significant rotational freedom around the C-S and C-C bonds connecting the sulfonic acid and methyl groups to the aromatic ring. However, in a condensed phase, such as in solution or in a crystalline state, intermolecular forces would play a dominant role in dictating its conformation.

A key aspect of the intermolecular interactions of this compound is its capacity for strong hydrogen bonding. The sulfonic acid group is a potent hydrogen bond donor, while the oxygen atoms of the nitro and sulfonic acid groups act as hydrogen bond acceptors. MD simulations of this molecule in a protic solvent like water would undoubtedly show extensive hydrogen bonding networks between the solute and solvent molecules.

In the solid state, these hydrogen bonding interactions, along with π-π stacking of the aromatic rings, would be the primary forces governing the crystal packing. The specific arrangement of molecules in the crystal lattice would be a delicate balance between optimizing these attractive interactions while minimizing steric repulsion.

Computational Modeling of Reaction Pathways and Transition States in Synthetic Processes

The synthesis of this compound typically involves the nitration of toluene (B28343) followed by sulfonation. Computational modeling can provide valuable insights into the reaction mechanisms and transition states of these processes.

The nitration of toluene to dinitrotoluene is a well-studied electrophilic aromatic substitution reaction. diva-portal.org Computational models can be used to calculate the activation energies for the formation of the different dinitrotoluene isomers, helping to explain the observed product distributions. These models would show that the methyl group directs the incoming nitro groups primarily to the ortho and para positions.

The subsequent sulfonation of 2,4-dinitrotoluene to form this compound is another electrophilic aromatic substitution. The presence of the two deactivating nitro groups makes this step more challenging than the initial nitration. nih.govnih.gov Computational modeling of this reaction would likely reveal a high activation energy barrier, consistent with the need for strong sulfonating agents and potentially elevated temperatures to achieve a reasonable reaction rate. The modeling would also predict the regioselectivity of the sulfonation, with the sulfonic acid group adding to the least sterically hindered and electronically least deactivated position on the ring.

Table 2: Predicted Activation Energies for the Synthesis of this compound

| Reaction Step | Reactants | Product | Computational Method | Predicted Activation Energy (kcal/mol) |

| Dinitration of Toluene | Toluene + 2 HNO₃/H₂SO₄ | 2,4-Dinitrotoluene | DFT (B3LYP) | 15-20 |

| Sulfonation of 2,4-DNT | 2,4-Dinitrotoluene + SO₃/H₂SO₄ | This compound | DFT (B3LYP) | 25-30 |

Note: These are estimated values based on computational studies of similar electrophilic aromatic substitution reactions.

Prediction of Novel Derivatives and Their Potential Reactivity Profiles

Computational chemistry provides a powerful platform for the in-silico design and evaluation of novel derivatives of this compound. By systematically modifying the functional groups on the aromatic ring, it is possible to tune the electronic properties and reactivity of the molecule for specific applications.

For instance, the introduction of additional nitro groups would further increase the electron deficiency of the aromatic ring, making it even more susceptible to nucleophilic attack. Conversely, replacing the nitro groups with electron-donating groups, such as amino or alkoxy groups, would have the opposite effect, potentially making the ring more reactive towards electrophiles.

Computational screening of a virtual library of derivatives can be performed to identify candidates with desired properties. For example, quantum chemical calculations can be used to predict the redox potentials of different derivatives, which could be relevant for their use in energetic materials or as intermediates in organic synthesis. Similarly, the acidity of the sulfonic acid group can be fine-tuned by altering the substituents on the aromatic ring. This predictive capability of computational chemistry can significantly accelerate the discovery and development of new molecules with tailored functionalities.

Future Research Directions and Emerging Trends in 2,4 Dinitrotoluene 6 Sulfonic Acid Scholarship

Integration with Circular Economy Principles and Sustainable Chemical Manufacturing

The chemical industry is undergoing a paradigm shift from a linear "take-make-dispose" model to a circular economy that emphasizes waste reduction, resource efficiency, and the use of renewable feedstocks. whiterose.ac.uknumberanalytics.comtcs.comuva.nlmdpi.com Future research on 2,4-dinitrotoluene-6-sulfonic acid will likely focus on integrating these principles throughout its lifecycle.

Key research areas will include:

Greener Synthesis Routes: Traditional nitration and sulfonation processes often rely on harsh acids and produce significant waste streams. prepchem.comunacademy.commasterorganicchemistry.com Future work will explore alternative, more sustainable synthetic pathways. This could involve the use of solid acid catalysts, enzyme-catalyzed reactions, or flow chemistry to minimize waste and energy consumption.

Waste Valorization: Research can focus on converting byproducts from the synthesis of this compound into valuable chemicals, thereby closing the loop on material usage. uva.nl

Biodegradability and Life Cycle Assessment: Given the environmental persistence of many nitroaromatic compounds, a critical area of future research will be the study of the biodegradability of this compound and its derivatives. cswab.orgnih.gov Life cycle assessments will be crucial to quantify the environmental impact of both current and newly developed production methods.

Table 1: Comparison of Traditional vs. Sustainable Synthesis Approaches for Aromatic Compounds

| Feature | Traditional Synthesis | Sustainable/Circular Approach |

| Reagents | Concentrated nitric and sulfuric acids. prepchem.commasterorganicchemistry.com | Recyclable solid acid catalysts, biocatalysts. researchgate.net |

| Solvents | Often requires organic solvents. | Solvent-free conditions or green solvents (e.g., ionic liquids). |

| Energy | High energy input for heating and distillation. | Lower energy processes, potentially at room temperature. researchgate.net |

| Waste | Significant acidic wastewater and byproducts. mdpi.com | Minimized waste streams, with byproducts valorized. uva.nl |

| Feedstock | Petroleum-based toluene (B28343). startus-insights.com | Bio-based feedstocks. startus-insights.com |

Exploration of Novel Catalytic Systems and Methodologies for Synthesis and Transformation

Advances in catalysis are set to revolutionize the synthesis and functionalization of aromatic compounds. researchgate.netresearchgate.net For this compound, future research in this area will likely concentrate on developing highly efficient and selective catalytic systems.

Potential research avenues include:

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites or supported acids, could offer a recyclable and less corrosive alternative to traditional liquid acids for both the nitration and sulfonation steps. researchgate.net

Nanocatalysts: Nanostructured catalysts, including those with magnetic separability, could provide high surface area and enhanced reactivity, leading to more efficient synthesis and easier catalyst recovery. mdpi.com

Phase-Transfer Catalysis: The development of novel phase-transfer catalysts could improve reaction rates and yields, particularly in multiphasic reaction systems.

Photocatalysis: Investigating photocatalytic methods for the synthesis or transformation of this compound could lead to novel, light-driven chemical processes with high selectivity.

High-Throughput Screening and Combinatorial Chemistry Approaches in Derivatization

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery of new molecules with desired properties. sigmaaldrich.comnih.govmpg.de Applying these techniques to this compound could rapidly expand its known chemical space and uncover new applications.

Future research could involve:

Library Synthesis: The creation of diverse chemical libraries by systematically modifying the functional groups of this compound. This could involve reactions targeting the sulfonic acid group, the nitro groups, or the aromatic ring.

Automated Screening: Employing robotic systems to screen these libraries for a wide range of properties, such as catalytic activity, biological activity, or performance as additives in materials. sigmaaldrich.comnih.gov

Computational Modeling: The use of computational tools to predict the properties of virtual libraries of derivatives, helping to guide the synthesis of the most promising candidates. acs.org

Table 2: Potential Derivatives of this compound for High-Throughput Screening

| Derivative Class | Potential Application Area |

| Amides/Esters of the Sulfonic Acid Group | Specialty polymers, functional coatings |

| Reduced Nitro Groups (amines, hydroxylamines) | Precursors for dyes and pigments, cross-linking agents |

| Nucleophilic Aromatic Substitution Products | Biologically active compounds, materials with novel electronic properties |

| Metal Complexes | Catalysts, functional materials |

Interdisciplinary Research Opportunities in Advanced Materials Science and Functional Chemical Design

The unique combination of electron-withdrawing nitro groups and a hydrophilic sulfonic acid group on a toluene backbone makes this compound an interesting building block for advanced materials. fiveable.memapegy.comemorychem.scienceucsb.edu Interdisciplinary collaboration between chemists and materials scientists will be key to unlocking this potential.

Promising areas for future investigation include:

Polymer Chemistry: The use of this compound as a monomer or an additive to create specialty polymers with enhanced thermal stability, flame retardancy, or specific electronic properties.

Functional Dyes and Pigments: The chromophoric nature of the dinitrotoluene moiety suggests that derivatives of this compound could be explored as new dyes and pigments for textiles, printing, or advanced imaging applications.

Self-Assembling Materials: The amphiphilic character of certain derivatives could be exploited to create self-assembling systems, such as micelles or liquid crystals, with potential applications in drug delivery or nanotechnology.

Organic Electronics: The electron-deficient aromatic ring could be a component in the design of new organic semiconductors or charge-transfer complexes for applications in electronics and optoelectronics. ucsb.edu

Q & A

Q. How do structural modifications of this compound affect its bioactivity in drug discovery?

- Structure-Activity Relationship (SAR) :

- Introduce electron-donating groups (e.g., –OCH₃) to enhance binding to biological targets.

- Test anti-proliferative activity against cancer cell lines (e.g., MCF-7) using MTT assays .

- Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent effects with efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.